4,4-Diethoxy-2-methylbut-1-ene

Description

Contextualization of Acetals and Vinylic Ethers in Organic Chemistry

In the field of organic chemistry, acetals and vinylic ethers represent two important classes of compounds, each with distinct and valuable reactivity. Acetals are functional groups characterized by a carbon atom bonded to two ether (alkoxy) groups. nii.ac.jp They are generally stable under basic and nucleophilic conditions, which makes them excellent choices as protecting groups for carbonyl compounds (aldehydes and ketones) or 1,2- and 1,3-diols during multi-step syntheses. nii.ac.jp This stability can be reversed under acidic conditions, regenerating the original carbonyl and alcohol functionalities. nii.ac.jp

Vinylic ethers, also referred to as enol ethers, are alkenes that have an alkoxy group attached to one of the carbons of the double bond. thieme-connect.com The presence of the oxygen atom's lone pairs in conjugation with the π-system makes the double bond electron-rich. thieme-connect.com This electronic feature confers a unique reactivity profile compared to simple alkenes, making vinylic ethers highly useful in a variety of synthetic transformations. thieme-connect.com They are key participants in cycloaddition reactions, such as the Diels-Alder reaction, and are central to sigmatropic rearrangements like the Claisen rearrangement. thieme-connect.comresearchgate.net The synthesis of vinylic ethers can be approached through several routes, including the elimination of an alcohol from an acetal (B89532) or the addition of an alcohol to an alkyne. researchgate.netunit.no

Significance of 4,4-Diethoxy-2-methylbut-1-ene within Contemporary Synthetic Chemistry

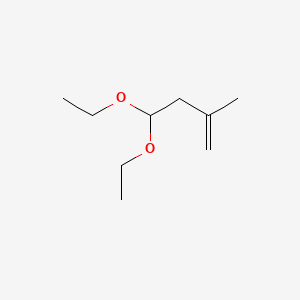

The compound this compound is a molecule that structurally incorporates both an acetal and an alkene functionality. Its chemical structure is defined by a butene chain with two ethoxy groups attached to the fourth carbon (forming the acetal) and a methyl group at the second position. cymitquimica.com The terminal double bond classifies it as an alkene. cymitquimica.comfsu.edu

The dual functionality of this compound makes it a versatile building block in modern organic synthesis. cymitquimica.com It has been identified as a useful chiral auxiliary in the context of asymmetric synthesis, where it can help control the stereochemical outcome of a reaction. cymitquimica.com The presence of both a reactive double bond and a stable, yet cleavable, acetal group allows for a range of chemical transformations. This versatility suggests potential applications not only in the synthesis of complex organic molecules but also in the field of materials science. cymitquimica.com

Overview of Current Research Trajectories and Future Directions

Contemporary research on acetals, orthoesters, and vinylic ethers is largely focused on the development of novel, more efficient, and environmentally benign synthetic methods. organic-chemistry.org A significant trend is the exploration of new catalytic systems to facilitate their synthesis and reactions. For instance, recent studies have detailed stereospecific copper-catalyzed cross-coupling reactions to form vinylic ethers with high selectivity. acs.org Furthermore, innovative electrochemical methods are being developed for the synthesis of functionalized orthoesters, which are structurally related to acetals, under mild and green conditions. organic-chemistry.orgresearchgate.net

Future research is expected to continue along these lines, with an emphasis on expanding the library of accessible acetal and orthoester derivatives for use in medicinal chemistry, agrochemicals, and materials science. organic-chemistry.orgrsc.org The development of advanced materials, such as covalent adaptable networks derived from acylated acetals, represents a promising future direction, harnessing the unique reversible chemistry of the acetal functional group. anr.fr There is also a continued drive to apply these building blocks in the total synthesis of complex natural products. thieme-connect.com

Data Tables

The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | cymitquimica.com, fluorochem.co.uk |

| Molecular Weight | 158.24 g/mol | cymitquimica.com |

| CAS Number | 54340-95-3 | cymitquimica.com, cymitquimica.com, fluorochem.co.uk, aksci.com |

| Purity | ≥95% | cymitquimica.com |

To illustrate the distinct functionalities within related structures, the following table compares this compound with a related ketone-containing compound.

Table 2: Functional Comparison of Related Diethoxy Compounds

| Feature | This compound | 4,4-Diethoxybutan-2-one | Reference(s) |

|---|---|---|---|

| Key Functional Groups | Alkene, Acetal | Ketone, Acetal | cymitquimica.com, ontosight.ai |

| Molecular Formula | C₉H₁₈O₂ | C₈H₁₆O₃ | cymitquimica.com, ontosight.ai |

| Primary Reactivity | Reactions of an electron-rich alkene (e.g., addition, cycloaddition) | Reactions of a ketone (e.g., nucleophilic addition to the carbonyl) | cymitquimica.com, ontosight.ai |

| Synthetic Utility | Versatile building block, potential monomer in polymerization | Intermediate in the synthesis of pharmaceuticals and agrochemicals | cymitquimica.com, ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACXWLIFNNZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337444 | |

| Record name | 4,4-diethoxy-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-95-3 | |

| Record name | 4,4-diethoxy-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diethoxy 2 Methylbut 1 Ene and Its Precursors

Established Synthetic Routes to Vinylic Acetals

The synthesis of vinylic acetals, such as 4,4-diethoxy-2-methylbut-1-ene, relies on a toolbox of well-established organic reactions. These methods can be broadly categorized into those that form the carbon-carbon double bond and those that construct the acetal (B89532) group.

Olefination-Based Approaches (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are paramount for the creation of the vinyl group in vinylic acetals. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods for converting aldehydes and ketones into alkenes. diva-portal.orgyoutube.com

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to react with a carbonyl compound. acs.orgresearchgate.netnih.gov For the synthesis of a terminal alkene like the one in this compound, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. wikipedia.org This ylide is typically prepared in situ from methyltriphenylphosphonium (B96628) bromide by deprotonation with a strong base such as butyllithium (B86547) or sodium amide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The formation of the highly stable P=O bond is a major driving force for this reaction. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. semanticscholar.orgwikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. semanticscholar.org A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. smolecule.com The HWE reaction is known to predominantly form (E)-alkenes, which is a crucial consideration for stereoselective synthesis. semanticscholar.orgsmolecule.com The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes. youtube.com

Condensation and Alkylation Strategies for Acetal Formation

The formation of the diethyl acetal moiety in this compound is typically achieved through the acid-catalyzed reaction of an aldehyde with two equivalents of ethanol (B145695). google.com This reaction is reversible, and to drive the equilibrium towards the acetal product, water must be removed from the reaction mixture, often by azeotropic distillation or the use of a dehydrating agent.

A common precursor for this compound would be 3-methyl-3-butenal. However, a more direct precursor for the olefination step would be 3,3-diethoxy-2-methylpropanal. The synthesis of such acetal-containing aldehydes is a critical step. For instance, a related compound, 3-methyl-2-butenal (B57294) diethyl acetal, is prepared by reacting 3-methyl-2-butenal with ethanol and triethyl orthoformate in the presence of an acid catalyst like amidosulfonic acid or phosphoric acid. google.com This approach highlights a general strategy for acetal formation from α,β-unsaturated aldehydes.

Targeted Synthesis of this compound

While general methodologies provide a framework, the specific synthesis of this compound requires a tailored approach, often involving a multi-step sequence.

Direct Conversions and Multi-Step Sequences

A plausible multi-step synthesis of this compound would commence with the formation of a suitable aldehyde precursor, followed by olefination. One potential route starts from a C4 aldehyde which is first protected as a diethyl acetal. Subsequent functional group manipulations would lead to the required aldehyde for the final olefination step.

A specific, though related, synthesis is that of 3-bromomethyl-3-butenal diethylacetal. researchgate.net This compound serves as a C5-isoprenoid building block and is prepared via cyclopropanation of ethyl 3,3-diethoxypropionate followed by cleavage of the resulting cyclopropyl (B3062369) mesylate. researchgate.net This demonstrates a sophisticated approach to constructing a functionalized acetal precursor.

Another relevant synthesis involves the reaction of (E)-1-ethoxy-2-methylbuta-1,3-diene with ethanol in the presence of trichloroisocyanuric acid to produce (E)-4-chloro-1,1-diethoxy-2-methylbut-2-ene. nih.gov Although this yields a regioisomer, it illustrates the construction of a diethoxy-methyl-butene skeleton.

A hypothetical direct synthesis of this compound would involve the Wittig or HWE reaction of 3,3-diethoxy-2-methylpropanal . The reaction with methylenetriphenylphosphorane (from the Wittig reaction) would directly yield the target molecule.

| Reactant 1 | Reactant 2 | Product |

| 3,3-Diethoxy-2-methylpropanal | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound |

Stereoselective and Regioselective Preparations

Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. In the context of this compound, this primarily relates to the formation of the double bond.

As mentioned, the standard HWE reaction generally provides the (E)-alkene with high selectivity. semanticscholar.orgsmolecule.com However, for a terminal alkene like in this compound, stereoselectivity is not a concern.

Regioselectivity becomes important when dealing with multifunctional precursors. For example, in the synthesis of related unsaturated acetals, controlling which carbonyl group reacts or where a new functional group is introduced is crucial. While specific studies on the regioselective synthesis of this compound are not widely documented, general principles of protecting group chemistry and the selective reactivity of functional groups would be applied.

Process Optimization in this compound Synthesis

The optimization of synthetic processes is vital for improving yield, reducing costs, and enhancing sustainability. For the synthesis of this compound, optimization would focus on several key areas of the likely synthetic steps.

In acetal formation , optimization involves the choice and amount of acid catalyst, reaction temperature, and the method of water removal. For the synthesis of 3-methyl-2-butenal diethyl acetal, a yield of 97% was calculated based on GC analysis after reacting for 1.5 hours post-addition, followed by neutralization. google.com Distillation then yielded the pure product at 73.1%. google.com

For olefination reactions , optimization parameters include the choice of base, solvent, and reaction temperature. In the Wittig reaction, the use of salt-free ylides can influence the stereochemical outcome. tandfonline.com In the HWE reaction, the nature of the phosphonate ester and the counter-ion of the base can be tuned to improve selectivity and yield. youtube.comsemanticscholar.org Modern approaches to reaction optimization increasingly employ high-throughput screening and machine learning algorithms to rapidly identify the optimal set of reaction conditions from a large parameter space. semanticscholar.orgbeilstein-journals.org

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Triphenylphosphine | Trialkyl phosphite |

| Base | n-BuLi, NaNH₂, NaH, NaOMe | NaH, KHMDS, DBU |

| Solvent | THF, Diethyl ether | THF, DME |

| Temperature | -78 °C to room temperature | -78 °C to reflux |

| Key Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

Catalyst Systems and Reagent Selection

The synthesis of this compound precursors often involves multi-step sequences where the choice of catalyst and reagents is critical for success. One key pathway begins with the condensation of acetaldehyde (B116499) diethyl acetal with (E)-1-ethoxyprop-1-ene to form the intermediate 1,1,3-triethoxy-3-methylbutane. ekb.eg This reaction is effectively catalyzed by Lewis acids.

Catalyst Systems:

Lewis Acids: Strong Lewis acids such as Ferric Chloride (FeCl₃) and Aluminum Chloride (AlCl₃) are utilized to catalyze the condensation reaction that forms the triethoxy butane (B89635) intermediate. ekb.eg These catalysts are effective in activating the substrates for the carbon-carbon bond formation.

Acidic Ion-Exchange Resins: In related acetal preparations, solid acid catalysts like Amberlite IR-120 (H⁺ form) have been successfully used. google.com These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture compared to homogenous Lewis acids.

Pyrolytic Catalysts: The subsequent conversion of 1,1,3-triethoxy-3-methylbutane to (E)-1-ethoxy-2-methylbuta-1,3-diene, a direct precursor, is achieved under pyrolytic conditions. This elimination reaction is facilitated by a catalyst system composed of isoquinoline (B145761) and p-toluenesulfonic acid (pTSA). ekb.eg

Phase-Transfer Catalysts (PTC): For the synthesis of related chloro-analogs, which could potentially be converted to the target compound, phase-transfer catalysts like cetyltrimethylammonium bromide are employed. ekb.eg These catalysts are essential for reactions involving reagents that are soluble in different, immiscible phases.

Grignard Reaction Initiators: The formation of organometallic reagents, such as Grignard reagents, which are used in the synthesis of similar acetals, requires metallic magnesium. chemicalbook.com The reaction is often initiated using a small crystal of iodine to activate the magnesium surface. chemicalbook.com

Reagent Selection: The choice of starting materials is fundamental to building the carbon skeleton and introducing the necessary functional groups.

| Reagent Name | Role in Synthesis | Reference |

| Acetaldehyde diethyl acetal | Starting material, provides the diethyl acetal group and two carbon atoms. | ekb.eg |

| (E)-1-Ethoxyprop-1-ene | Reactant, provides the propenyl backbone and methyl group. | ekb.eg |

| Triethyl orthoformate | Reagent used in Grignard reactions to form diethyl acetal functionalities. | chemicalbook.com |

| Magnesium | Metal used to prepare Grignard reagents for C-C bond formation. | chemicalbook.com |

| Trichloroisocyanuric acid | Chlorinating agent used in the synthesis of a chlorinated precursor. | ekb.eg |

Solvent Effects and Reaction Condition Tuning

The optimization of reaction conditions, particularly the choice of solvent and temperature, plays a pivotal role in maximizing the yield and purity of the desired products while minimizing side reactions.

Solvent Effects: The solvent is not merely an inert medium but can actively influence reaction rates and pathways. In the synthesis of precursors for this compound, solvents are chosen based on the specific reaction step.

Inert Atmosphere Reactions: The initial Lewis acid-catalyzed condensation is conducted in an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. ekb.eg

Aprotic Solvents: For the synthesis of a chlorinated precursor from a diene, toluene (B28343) is used as the solvent. ekb.eg In Grignard reagent synthesis, benzene (B151609) has been employed as the reaction medium. chemicalbook.com

Coordinating Solvents: The choice of solvent can dramatically affect reaction efficiency. While not specified for the exact synthesis of the title compound, studies on other organic reactions show that polar aprotic solvents can significantly enhance yields. The coordinating nature of solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can stabilize intermediates or influence catalyst activity. rsc.orgmdpi.com

The following table illustrates the general effect of different solvents on the yield of a representative radical addition reaction, highlighting the importance of solvent selection in process optimization. rsc.org

| Solvent | Dielectric Constant (Approx.) | General Role | Typical Effect on Yield |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Moderate Yield |

| Ethyl Acetate (EtOAc) | 6.0 | Moderately Polar Aprotic | Moderate Yield |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic, Coordinating | Good Yield |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic, Coordinating | High Yield |

| Acetic Acid (AcOH) | 6.2 | Polar Protic | High Yield |

Reaction Condition Tuning: Fine-tuning reaction parameters such as temperature and time is crucial for controlling the reaction outcome.

Temperature Control: Specific temperature ranges are critical for different stages of the synthesis. The initial condensation reaction is performed at low temperatures, between 0 °C and -10 °C, to control the reactivity of the Lewis acid catalyst and improve selectivity. ekb.eg In contrast, acetal formation reactions on similar structures are maintained at 0–5°C to minimize side reactions. The pyrolytic elimination step requires significantly higher temperatures, in the range of 180–220 °C, to provide the necessary activation energy. ekb.eg Grignard reactions are typically run at the reflux temperature of the solvent, for instance, benzene. chemicalbook.com

Reaction Time: The duration of the reaction is another key parameter. Grignard reactions may proceed for 3-4 hours at reflux. chemicalbook.com Monitoring the reaction progress using techniques like gas chromatography is essential to determine the optimal reaction time for achieving maximum conversion without promoting the formation of degradation products. google.com

Chemical Reactivity and Transformation Mechanisms of 4,4 Diethoxy 2 Methylbut 1 Ene

Reactions Involving the Acetal (B89532) Functionality

The acetal group in 4,4-Diethoxy-2-methylbut-1-ene is a key site for various chemical transformations, primarily involving the cleavage of the carbon-oxygen bonds.

Nucleophilic Substitution Reactions of Ethoxy Groups

The ethoxy groups of the acetal are susceptible to nucleophilic substitution, typically under acidic conditions. Protonation of one of the ethoxy oxygen atoms makes it a good leaving group (ethanol). The resulting oxocarbenium ion is then attacked by a nucleophile. The ease of substitution depends on the strength of the nucleophile and the reaction conditions. While specific studies on this compound are not available, analogous reactions with other acetals are well-documented.

Acid-Catalyzed Transformations and Hydrolysis Pathways

In the presence of an acid catalyst and water, the acetal functionality will undergo hydrolysis to yield 2-methylbut-1-en-4-al and two equivalents of ethanol (B145695). The mechanism involves the protonation of an ethoxy group, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation leads to a hemiacetal, which is then further hydrolyzed to the corresponding aldehyde.

Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst | Products |

| This compound | H₃O⁺ | 2-methylbut-1-en-4-al, Ethanol (2 eq.) |

Transacetalization Reactions

Transacetalization is a process where the ethoxy groups of the acetal are exchanged with other alkoxy groups. This reaction is typically catalyzed by an acid and is driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. For example, reacting this compound with an excess of methanol (B129727) under acidic conditions would be expected to yield 4,4-dimethoxy-2-methylbut-1-ene.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to a variety of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., [2+2]-Cycloadditions)

The alkene moiety can potentially participate in cycloaddition reactions. For instance, in a [2+2]-cycloaddition, the double bond could react with another alkene or a ketene (B1206846) to form a cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are a common method for the synthesis of four-membered rings. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, could potentially lead to the formation of an oxetane (B1205548) ring.

Electrophilic Additions and Functionalization

The double bond is susceptible to electrophilic attack. Common electrophilic addition reactions include the addition of halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water (in the presence of an acid catalyst). For example, the addition of bromine would likely proceed via a cyclic bromonium ion intermediate, leading to the formation of a vicinal dibromide. The regioselectivity of the addition of hydrogen halides would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| Br₂ | 1,2-Dibromo-4,4-diethoxy-2-methylbutane |

| HBr | 3-Bromo-4,4-diethoxy-2-methylbutane |

| H₂O/H⁺ | 4,4-Diethoxy-2-methylbutan-2-ol |

Allylic and Vinylogous Reactivity

The structural framework of this compound, featuring a double bond in conjugation with an acetal, gives rise to both allylic and vinylogous reactivity. The allylic position (C-3) is activated towards reactions such as hydrogen abstraction or electrophilic attack, leading to the formation of stabilized allylic intermediates.

Vinylogous reactivity, on the other hand, involves the transmission of electronic effects through the conjugated π-system. In the case of this compound, the acetal group can be considered a masked carbonyl group. Under acidic conditions, hydrolysis of the acetal would yield an α,β-unsaturated aldehyde, which is a classic example of a system exhibiting vinylogous reactivity. Electrophilic attack at the terminal carbon of the double bond (C-1) would generate a carbocation at C-2, which is stabilized by resonance involving the oxygen atoms of the acetal group. This delocalization of positive charge is a key feature of its vinylogous reactivity.

Cyclization Reactions (e.g., Carbonyl-Ene Cyclization, Electrocyclization)

One of the most significant aspects of the reactivity of this compound and related unsaturated acetals is their participation in cyclization reactions, particularly those initiated by Lewis acids. rsc.orgresearchgate.netrsc.org These reactions can be mechanistically related to well-known pericyclic reactions such as the carbonyl-ene reaction and electrocyclization.

A notable example is the intramolecular acetal-olefin cyclization, which can be seen as analogous to the carbonyl-ene reaction. rsc.org In the presence of a metal triflate catalyst, such as Bi(OTf)₃, unsaturated acetals undergo efficient cyclization to form highly functionalized carbocycles. rsc.orgresearchgate.netrsc.org This transformation provides a synthetic route to α,β-unsaturated ether carbocycles. rsc.orgrsc.org

Furthermore, the dienyl ether substructure of this compound, upon activation of the acetal, can undergo a 4π-electrocyclic ring closure, a key step in the Nazarov cyclization. chemtube3d.comwikipedia.orgyoutube.com The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones or their equivalents. wikipedia.orgorganicreactions.org The activation of the acetal group by a Lewis or protic acid generates a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form a cyclic oxyallyl cation intermediate. wikipedia.orgyoutube.com

Mechanistic Investigations of Key Transformations

The transformations of this compound, particularly its cyclization reactions, have been the subject of mechanistic studies that shed light on the intermediates, transition states, and the crucial role of proton transfer and carbocationic species.

The key intermediates in the acid-catalyzed reactions of this compound are carbocations. The reaction is initiated by the coordination of a Lewis acid or a proton to one of the oxygen atoms of the acetal group. rsc.orgwikipedia.org This is followed by the departure of an ethoxy group to form a resonance-stabilized oxonium ion. This oxonium ion is in equilibrium with a pentadienyl cation, which is the key intermediate for subsequent cyclization reactions. wikipedia.orgnih.gov

In the context of the intramolecular acetal-olefin cyclization, the proposed mechanism involves the formation of a carbocationic intermediate which is then attacked by the tethered olefin. rsc.org For the Nazarov-type cyclization, the pentadienyl cation undergoes electrocyclization to form a cyclic oxyallyl cation. wikipedia.orgnih.gov This intermediate can then be trapped by a nucleophile or undergo elimination to yield the final product.

Computational studies on related carbonyl-ene reactions provide insights into the plausible transition states and energetics for the cyclization of this compound. rsc.org The reaction is proposed to proceed through a single transition state involving both proton transfer and carbon-carbon bond formation. rsc.org The stability of the transition state is influenced by the delocalization of electron density between the reacting components and the catalyst. rsc.org

For the electrocyclization step in the Nazarov reaction, the Woodward-Hoffmann rules predict a conrotatory ring closure for a 4π electron system under thermal conditions. wikipedia.org This stereochemical outcome is a consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the pentadienyl cation.

The following table summarizes the key steps and intermediates in the proposed cyclization of an unsaturated acetal:

| Step | Description | Intermediate |

| 1 | Activation of the acetal by a Lewis acid (e.g., Bi(OTf)₃) or protic acid. | Coordinated Acetal |

| 2 | Elimination of an alkoxy group to form a resonance-stabilized oxonium ion/pentadienyl cation. | Oxonium Ion / Pentadienyl Cation |

| 3 | Intramolecular nucleophilic attack of the alkene onto the carbocation (for acetal-olefin cyclization) or 4π-electrocyclic ring closure (for Nazarov-type cyclization). | Cyclic Carbocation / Oxyallyl Cation |

| 4 | Deprotonation or trapping by a nucleophile to yield the final product. | Cyclized Product |

Proton transfer is a fundamental step in the acid-catalyzed reactions of acetals. libretexts.orgyoutube.comyoutube.com The initial protonation of one of the acetal oxygens is what converts the alkoxy group into a good leaving group, facilitating the formation of the crucial carbocationic intermediate. libretexts.orgyoutube.com The regeneration of the acid catalyst at the end of the reaction cycle also involves a proton transfer step.

Carbocationic species are central to the entire reaction mechanism. The stability of the initially formed pentadienyl cation dictates the feasibility of the cyclization. The subsequent transformations of this cation, be it intramolecular attack by the alkene or electrocyclization, are governed by the principles of carbocation reactivity. The regioselectivity and stereoselectivity of the final products are often determined by the stability of the various possible carbocationic intermediates and transition states. In acid-catalyzed hydration of alkenes, for instance, the protonation of the double bond leads to the formation of the more stable carbocation, in accordance with Markovnikov's rule. libretexts.org

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound in the advanced applications outlined in the requested article structure. The roles and contributions described—such as functioning as a chiral auxiliary, its use in enantioselective and diastereoselective processes, or as a key synthon for complex heterocyclic, carbocyclic, and natural product synthesis—are not documented for this particular compound in published research.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The premise that "this compound" is a key synthon in these specific areas of advanced organic synthesis is not supported by the current body of scientific evidence.

Applications As a Key Synthon in Advanced Organic Synthesis

Strategic Incorporation in Total Synthesis Endeavors

While direct applications of 4,4-Diethoxy-2-methylbut-1-ene in completed total syntheses are not extensively documented in peer-reviewed literature, its structural features—a protected aldehyde in the form of a diethyl acetal (B89532) and a reactive terminal alkene—offer a compelling platform for its use as a key building block. The strategic value of this compound lies in the orthogonal reactivity of its two primary functional groups, which can be manipulated sequentially to introduce complexity and build molecular frameworks.

The diethyl acetal serves as a robust protecting group for a butanal moiety. Acetals are known for their stability under a wide range of reaction conditions, including those that are nucleophilic or basic, as well as many oxidative and reductive environments. chemistrysteps.comlibretexts.org This stability allows for chemical transformations to be carried out on the alkene portion of the molecule without affecting the latent aldehyde. The aldehyde can then be unmasked at a later synthetic stage through acid-catalyzed hydrolysis. masterorganicchemistry.com

The 2-methyl-substituted 1-alkene functionality, on the other hand, is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This terminal olefin can be strategically employed in a number of ways to elongate the carbon chain and introduce new stereocenters.

Potential Synthetic Transformations and Applications

The utility of this compound as a synthon can be envisioned through several key transformations:

Oxidative Cleavage: Ozonolysis of the terminal alkene, followed by a reductive or oxidative workup, would cleave the double bond to reveal a ketone. This transformation effectively converts the synthon into a protected keto-aldehyde, a valuable bifunctional building block for the synthesis of various heterocyclic and acyclic systems.

Epoxidation and Ring-Opening: Asymmetric epoxidation of the alkene, for instance using Sharpless epoxidation conditions, would introduce a chiral epoxide. Subsequent regioselective and stereoselective ring-opening of this epoxide with various nucleophiles can lead to the formation of chiral diols and other functionalized intermediates, which are common motifs in many natural products. mdpi.com

Hydroboration-Oxidation: The anti-Markovnikov hydroboration-oxidation of the terminal alkene would yield a primary alcohol. This transformation would provide a handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for substitution reactions.

Metathesis Reactions: The terminal alkene can participate in cross-metathesis reactions with other olefins, enabling the rapid construction of more complex carbon skeletons. This is a particularly powerful strategy in modern organic synthesis for the formation of macrocycles and other challenging ring systems.

The table below summarizes some of the potential synthetic transformations of this compound and the resulting functional groups that can be incorporated into a target molecule.

| Transformation | Reagents | Resulting Functional Group | Potential Application in Total Synthesis |

| Deprotection | H₃O⁺ | Aldehyde | Introduction of a formyl group for subsequent aldol (B89426) reactions, Wittig reactions, etc. |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Me₂S or Zn/H₂O | Ketone | Formation of a 1,3-dicarbonyl precursor after deprotection. |

| Epoxidation | m-CPBA, Sharpless reagents | Epoxide | Precursor for chiral diols and amino alcohols. |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | Chain extension and introduction of a terminal hydroxyl group. |

| Cross-Metathesis | Grubbs' or Schrock's catalyst, partner alkene | Internal Alkene | Formation of complex acyclic and macrocyclic structures. |

Hypothetical Application in Isoprenoid Synthesis

The structural motif of this compound, bearing a methyl group on the double bond, makes it an attractive precursor for the synthesis of isoprenoid natural products. Isoprenoids are a vast class of compounds characterized by their assembly from five-carbon isoprene (B109036) units. The C5 framework of this compound, with its latent aldehyde and reactive alkene, could be strategically employed as a C5 building block in the iterative construction of terpene and steroid skeletons. For instance, after conversion of the alkene to an appropriate nucleophilic or electrophilic partner, it could be coupled with other isoprenoid precursors.

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Computational methods allow for a detailed examination of these characteristics.

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 4,4-Diethoxy-2-methylbut-1-ene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its ground-state geometry and electronic properties. These calculations would typically involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms.

Key electronic properties that can be derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate electron density maps and electrostatic potential surfaces, which visualize the electron distribution and highlight regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -540.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.40 |

| Dipole Moment (Debye) | 1.85 |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory and can be used to obtain more accurate molecular properties, albeit at a greater computational cost. These methods are valuable for benchmarking results from less computationally intensive methods like DFT. For this compound, ab initio calculations could refine the optimized geometry and provide more precise values for properties like bond lengths, bond angles, and vibrational frequencies.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, approach by incorporating experimental parameters. These methods are particularly useful for preliminary conformational searches of larger molecules before applying more rigorous computational techniques.

Conformational Landscapes and Rotational Barriers

The presence of several single bonds in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by the relative populations of different conformers. The rotation around the C-C and C-O bonds gives rise to various staggered and eclipsed forms.

Computational studies can map the potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. For alkanes and substituted butanes, rotational barriers are influenced by steric hindrance and hyperconjugation. For instance, studies on butane (B89635) show that the anti conformation is more stable than the gauche conformation due to reduced steric strain. Similar principles would apply to the butene backbone of the target molecule, with additional complexity arising from the diethoxy groups.

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Conformer Transition | Calculated Rotational Barrier (kcal/mol) |

| C1-C2-C3-C4 | Skew to Eclipsed | 4.5 |

| C2-C3-C4-O | Gauche to Eclipsed | 3.8 |

| C3-C4-O-C(ethyl) | Anti to Eclipsed | 2.9 |

Computational Modeling of Reactivity and Selectivity

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction.

Reaction Pathway Mapping and Energetic Profiles

Unsaturated acetals can undergo various reactions, such as acid-catalyzed hydrolysis. Computational methods can map the entire reaction pathway for such transformations. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energetic profile for the reaction can be constructed.

For the acid-catalyzed hydrolysis of an enol ether, a common reaction for structurally similar compounds, the mechanism typically involves the protonation of the double bond to form a carbocation intermediate, followed by nucleophilic attack of water. researchgate.netnih.gov DFT calculations can be used to locate the transition state for the protonation step, which is often the rate-determining step, and determine its activation energy. researchgate.netnih.gov This provides a quantitative measure of the reaction rate.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can yield more than one product. Computational modeling can predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

For reactions involving this compound, such as addition to the double bond, there is the potential for different regioisomers to form. By calculating the energies of the transition states leading to each regioisomer, the preferred outcome can be predicted. Similarly, if the reaction involves the formation of a new chiral center, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess. For chiral acetals, diastereoselective cleavage of the acetal (B89532) ring in the presence of organometallic reagents has been observed, and computational studies can help rationalize the stereochemical outcome. iupac.org

A comprehensive search of scientific literature has been conducted to gather data for a detailed article on the chemical compound “this compound,” focusing specifically on its theoretical and computational chemistry studies. The intended article was structured to cover solvation effects in mechanistic simulations, computational NMR chemical shift predictions, and first-principles interpretations of its UV-Vis and IR spectra.

Therefore, it is not possible to generate the requested article with the specified content and structure while maintaining scientific accuracy and adhering to the strict constraint of focusing solely on "this compound." The required detailed research findings and data tables for this specific compound are not available in the public scientific literature based on the conducted searches.

Development and Study of 4,4 Diethoxy 2 Methylbut 1 Ene Derivatives and Analogues

Synthesis of Structurally Modified Analogues

Variations of the Acetal (B89532) Moiety (e.g., Different Alkoxy Groups)

The diethyl acetal group is a primary target for structural variation. Standard organic synthesis techniques, such as acid-catalyzed acetalization or transacetalization, allow for the replacement of the ethoxy groups with a wide range of other alkoxy substituents. The synthesis typically involves the reaction of the parent aldehyde, 3-methyl-3-butenal, or its isomer, 3-methyl-2-butenal (B57294) (prenal), with the desired alcohol in the presence of an acid catalyst and a dehydrating agent. google.comorganic-chemistry.org

The general synthesis of dialkoxy acetals from 3-methyl-2-butenal can be achieved using the corresponding alcohol and orthoformate. For instance, the synthesis of 3-methyl-2-butenal dimethyl acetal is accomplished using methanol (B129727) and trimethyl orthoformate. google.com This methodology can be extrapolated to prepare a variety of analogues of 4,4-Diethoxy-2-methylbut-1-ene.

Table 1: Potential Analogues of this compound with Varied Acetal Moieties

| Compound Name | R Group in -OR | Parent Alcohol |

|---|---|---|

| 4,4-Dimethoxy-2-methylbut-1-ene | Methyl | Methanol |

| 4,4-Dipropoxy-2-methylbut-1-ene | n-Propyl | n-Propanol |

| 4,4-Diisopropoxy-2-methylbut-1-ene | Isopropyl | Isopropanol |

These variations can significantly influence the compound's steric and electronic properties, affecting its reactivity and stability. Cyclic acetals can also be prepared by using diols, such as 1,2-ethanediol (B42446) or 1,3-propanediol, which would yield derivatives like 2-(1-methylprop-1-en-1-yl)-1,3-dioxolane. google.com

Modifications and Functionalization of the Alkene System

The terminal alkene group in this compound is a versatile handle for a multitude of chemical transformations. Standard alkene reactions can be employed to introduce new functional groups and create diverse molecular architectures.

Hydroboration-Oxidation: This two-step reaction sequence is a well-established method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Applying this to this compound would be expected to yield 4,4-Diethoxy-2-methylbutan-1-ol. The reaction proceeds with syn-stereochemistry, where the hydrogen and the hydroxyl group add to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com The use of bulkier borane (B79455) reagents like 9-BBN can enhance regioselectivity, particularly in molecules with multiple double bonds. nih.gov

Epoxidation: The alkene can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other oxidizing systems, such as hydrogen peroxide with a metal catalyst. nih.govorganic-chemistry.org This would produce 2-(2,2-diethoxyethyl)-2-methyloxirane. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce a wide range of functionalities.

Hydrogenation: Catalytic hydrogenation of the double bond would lead to the saturated analogue, 4,4-Diethoxy-2-methylbutane. This transformation removes the reactivity of the alkene system, which can be useful for simplifying subsequent reactions or for studying the properties of the saturated scaffold.

Table 2: Predicted Products from the Functionalization of the Alkene System

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4,4-Diethoxy-2-methylbutan-1-ol |

| Epoxidation | m-CPBA | 2-(2,2-Diethoxyethyl)-2-methyloxirane |

Exploration of Isomeric and Homologous Compounds

The study of isomers and homologues provides valuable insights into how structural changes affect chemical properties.

Isomers: A key constitutional isomer is 4,4-Diethoxy-2-methylbut-2-ene , which features an internal double bond. This compound is synthesized from 3-methyl-2-butenal (prenal) via acetalization. google.com The position of the double bond significantly alters the steric environment and electronic properties of the alkene, influencing its reactivity in addition and cycloaddition reactions. Another isomer is 4,4-Diethoxybut-1-ene , which lacks the methyl group on the double bond. chiralen.com

Homologous Compounds: Homologues can be synthesized by starting with longer-chain aldehydes. For example, using 3-ethyl-3-butenal as a precursor would lead to 4,4-Diethoxy-2-ethylbut-1-ene . Studying such homologous series allows for a systematic investigation of how increasing the alkyl chain length impacts the molecule's physical and chemical properties.

Structure-Reactivity and Structure-Selectivity Relationship Studies

The reactivity of this compound and its derivatives is governed by the interplay between the acetal and alkene functional groups.

The stability of the acetal group is pH-dependent; it is stable under basic and neutral conditions but hydrolyzes back to the parent aldehyde and alcohol under acidic conditions. organic-chemistry.orgacs.org The rate of this hydrolysis can be influenced by the electronic nature of the substituents. Studies on substituted benzylidene acetals have shown that electron-donating groups on the aromatic ring accelerate hydrolysis, indicating the development of a positive charge in the transition state. nih.gov By analogy, modifications to the alkyl backbone of this compound that influence the stability of potential carbocation intermediates would be expected to alter the rate of acetal hydrolysis.

The alkene's reactivity is influenced by the adjacent methyl group and the more distant acetal. The methyl group provides some steric hindrance and also acts as a weak electron-donating group, affecting the regioselectivity of electrophilic addition reactions. For instance, in hydroboration, the boron atom preferentially adds to the less substituted carbon of the double bond, a selectivity that is reinforced by both steric and electronic factors. libretexts.org

Investigation of Advanced Functionalization Strategies

Beyond simple additions, the di-functional nature of these compounds allows for more complex transformations.

Cycloaddition Reactions: The alkene moiety can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when reacted with electron-rich dienes. libretexts.orglibretexts.org More likely, the isomeric system, 1,1-diethoxy-3-methyl-1,3-butadiene (which could potentially be formed via isomerization), would act as a diene. Such dienes, particularly those activated with multiple alkoxy groups, are known to participate in Diels-Alder reactions with a variety of electron-deficient dienophiles to form substituted cyclohexene (B86901) rings. nih.gov These reactions are powerful tools for constructing complex cyclic systems with high stereocontrol.

Olefin Metathesis: The terminal alkene presents an opportunity for olefin metathesis reactions. Cross-metathesis with other alkenes, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), could be used to install a variety of substituents at the C1 position. thieme-connect.demdpi.com This reaction would involve the exchange of alkylidene fragments between this compound and a partner olefin, providing a direct route to more complex, functionalized analogues. For example, cross-metathesis with an alpha-olefin like 2-methylbut-1-ene could lead to the formation of a new terminal alkene. google.com

Dealkenylative Functionalization: This strategy involves the cleavage of the C(sp³)–C(sp²) bond adjacent to the double bond. Through a sequence of ozonolysis to form an intermediate α-methoxyhydroperoxide followed by iron-mediated radical formation, the original alkene fragment can be replaced with a new functional group. nih.gov This deconstructive approach allows for the conversion of the alkene into a different functional moiety entirely, offering a novel pathway for diversification.

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Application of In-Situ NMR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. This method provides invaluable kinetic and mechanistic data by tracking the disappearance of reactants, the appearance of products, and the transient formation of intermediates over time.

For a reaction involving 4,4-Diethoxy-2-methylbut-1-ene, such as a catalyzed hydroformylation, in-situ ¹H NMR spectroscopy can be employed to follow the conversion of the starting material into its corresponding aldehyde products. By monitoring the characteristic proton signals of the vinyl group in the reactant and the newly formed aldehydic proton in the products, a detailed kinetic profile of the reaction can be constructed. Furthermore, the appearance and subsequent decay of signals corresponding to potential intermediates, such as organometallic catalyst-substrate complexes, can provide direct evidence for the proposed reaction mechanism.

An illustrative dataset from a hypothetical in-situ NMR monitoring of the hydroformylation of this compound is presented below. The data showcases the change in concentration of the reactant and the formation of the two possible aldehyde isomers over time.

Table 1: Illustrative In-Situ NMR Data for the Hydroformylation of this compound

| Reaction Time (minutes) | Concentration of this compound (M) | Concentration of 5,5-Diethoxy-3-methylpentanal (M) | Concentration of 5,5-Diethoxy-2-methylpentanal (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.075 | 0.018 | 0.007 |

| 20 | 0.055 | 0.033 | 0.012 |

| 30 | 0.040 | 0.045 | 0.015 |

| 60 | 0.015 | 0.064 | 0.021 |

| 90 | 0.005 | 0.071 | 0.024 |

| 120 | < 0.001 | 0.073 | 0.027 |

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of molecules, enabling the elucidation of elemental compositions for both stable products and transient reaction intermediates. This technique is particularly valuable for identifying species that are present in low concentrations or have short lifetimes.

In the context of reactions involving this compound, such as acid-catalyzed hydrolysis of the acetal (B89532) group, HRMS can be used to identify the resulting carbonyl compound and any charged intermediates. The high mass accuracy of HRMS allows for the confident differentiation between species with very similar nominal masses, providing unambiguous identification. For instance, the detection of a protonated hemiacetal intermediate would provide strong support for a stepwise hydrolysis mechanism.

The following table provides hypothetical HRMS data for the identification of the product and a key intermediate in the hydrolysis of this compound.

Table 2: Illustrative HRMS Data for the Hydrolysis of this compound

| Species | Calculated m/z ([M+H]⁺) | Observed m/z | Mass Accuracy (ppm) | Proposed Elemental Composition |

| Product | 85.0648 | 85.0651 | 3.5 | C₅H₉O |

| Intermediate | 131.1067 | 131.1065 | -1.5 | C₇H₁₅O₂ |

Time-Resolved UV-Vis and Fluorescence Spectroscopy for Kinetic and Mechanistic Insights

Time-resolved UV-Vis and fluorescence spectroscopy are powerful techniques for studying the kinetics of fast reactions and for detecting the formation of chromophoric or fluorophoric intermediates. These methods are particularly useful for reactions that involve changes in electronic structure, such as conjugation or the formation of colored species.

While this compound itself does not possess a strong chromophore in the UV-Vis region, its reactions could lead to the formation of conjugated systems that do absorb light. For example, an acid-catalyzed elimination reaction could lead to the formation of a conjugated diene, which would exhibit a characteristic UV-Vis absorption spectrum. By monitoring the growth of this absorption band over time, the kinetics of the elimination reaction can be determined.

Similarly, if a reaction of this compound were to produce a fluorescent product or intermediate, time-resolved fluorescence spectroscopy could provide detailed information about the excited-state dynamics and the reaction mechanism.

An illustrative example of kinetic data that could be obtained from time-resolved UV-Vis spectroscopy for an isomerization reaction of a derivative of this compound is presented below.

Table 3: Illustrative Kinetic Data from Time-Resolved UV-Vis Spectroscopy

| Reaction Time (seconds) | Absorbance at λmax | Concentration of Conjugated Product (M) |

| 0 | 0.000 | 0.000 |

| 5 | 0.150 | 1.5 x 10⁻⁵ |

| 10 | 0.280 | 2.8 x 10⁻⁵ |

| 15 | 0.390 | 3.9 x 10⁻⁵ |

| 20 | 0.480 | 4.8 x 10⁻⁵ |

| 30 | 0.620 | 6.2 x 10⁻⁵ |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. While this compound is a liquid at room temperature, its solid derivatives can be prepared and their crystal structures determined by this technique. This provides precise information about bond lengths, bond angles, and stereochemistry, which can be crucial for confirming the outcome of a reaction and for understanding the steric and electronic properties of the molecule.

For instance, if this compound were to undergo a Diels-Alder reaction, the resulting cycloadduct could be crystallized and its structure determined by X-ray crystallography. This would confirm the regioselectivity and stereoselectivity of the reaction, providing valuable insights into the reaction mechanism.

The table below presents hypothetical crystallographic data for a crystalline derivative of this compound.

Table 4: Illustrative X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.254 |

| b (Å) | 8.987 |

| c (Å) | 15.632 |

| β (°) ** | 98.54 |

| Volume (ų) | 1423.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor (%) ** | 4.2 |

Future Research Directions and Perspectives

Emerging Catalytic Systems for 4,4-Diethoxy-2-methylbut-1-ene Transformations

The reactivity of this compound is largely dictated by its vinyl and diethyl acetal (B89532) functional groups. Future research could explore a variety of catalytic transformations that target these moieties. For the vinyl group, emerging catalytic systems could include advanced metathesis catalysts for cross-metathesis reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules. Additionally, modern hydroformylation and hydrocyanation catalysts could be employed to introduce aldehyde or nitrile functionalities, respectively, at the terminal carbon of the double bond, leading to valuable synthetic intermediates.

The acetal group, typically used as a protecting group for aldehydes, could also be the subject of innovative catalytic transformations. For instance, the development of novel Lewis or Brønsted acid catalysts could enable highly selective deprotection or exchange reactions under mild conditions, which would be advantageous in the synthesis of sensitive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical properties of this compound, likely a liquid at room temperature, make it an ideal candidate for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity.

Future research could focus on developing continuous flow protocols for reactions involving this compound. This would involve screening and optimizing reaction conditions such as temperature, pressure, residence time, and catalyst loading in a flow reactor. The integration of in-line analytical techniques, such as infrared spectroscopy or mass spectrometry, would allow for real-time monitoring and optimization of these processes. Automated synthesis platforms could then leverage these optimized flow modules to perform multi-step syntheses involving this compound in a rapid and efficient manner, accelerating the discovery of new molecules.

Advanced Multiscale Computational Modeling for Complex Reactivity

Computational modeling is a powerful tool for understanding and predicting chemical reactivity. Advanced multiscale computational models could provide significant insights into the behavior of this compound in various chemical environments. Density functional theory (DFT) calculations could be used to elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound, helping to rationalize experimental observations and guide the design of new catalysts and reaction conditions.

Molecular dynamics (MD) simulations could be employed to study the conformational preferences of this compound and its interactions with solvents and other molecules. This information would be particularly valuable for understanding its role in asymmetric synthesis, where subtle conformational effects can have a profound impact on stereoselectivity. By combining quantum mechanical and classical mechanical methods, multiscale models can provide a holistic view of the reactivity of this compound, from the electronic level to the bulk scale.

Exploration of Novel Synthetic Applications and Molecular Scaffolds

Beyond its current applications, this compound has the potential to be a versatile building block in the synthesis of a wide range of novel molecular scaffolds. The presence of both a reactive double bond and a protected aldehyde functionality in a compact structure makes it an attractive starting material for diversity-oriented synthesis.

Future research could explore its use in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems. The sequential or tandem functionalization of the vinyl and acetal groups could lead to the efficient assembly of molecules with multiple stereocenters and diverse functional groups. The development of new synthetic methodologies that leverage the unique reactivity of this compound could open up new avenues for the discovery of biologically active compounds and novel materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.